molecular formula C9H6BrNO B122449 3-(2-Bromoacetyl)benzonitrile CAS No. 50916-55-7

3-(2-Bromoacetyl)benzonitrile

Cat. No.: B122449
CAS No.: 50916-55-7
M. Wt: 224.05 g/mol
InChI Key: XWCGNFLHRINYCE-UHFFFAOYSA-N
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Description

3-(2-Bromoacetyl)benzonitrile: is an organic compound with the molecular formula C₉H₆BrNO . It is a derivative of benzonitrile, where a bromoacetyl group is attached to the benzene ring. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3-(2-Bromoacetyl)benzonitrile can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form 3-(2-Acetyl)benzonitrile using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, potassium carbonate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed:

Scientific Research Applications

Overview

3-(2-Bromoacetyl)benzonitrile, with the molecular formula C9H6BrNOC_9H_6BrNO, is an organic compound that serves as a versatile intermediate in various fields, including organic synthesis, pharmaceuticals, and material science. Its unique structure, characterized by the presence of a bromoacetyl group attached to a benzonitrile moiety, endows it with significant reactivity and potential applications.

Organic Synthesis

This compound is primarily used as an intermediate in the synthesis of more complex organic molecules. It enables the formation of various derivatives through substitution reactions, making it essential for developing new chemical entities.

Key Reactions:

  • Nucleophilic Substitution: The bromoacetyl group can be replaced by nucleophiles to form diverse derivatives.
  • Formation of Heterocycles: It is employed in synthesizing heterocyclic compounds, which are crucial in medicinal chemistry.

Pharmaceutical Applications

The compound has garnered attention for its potential use in drug development. Its reactive bromoacetyl group allows for modifications that can lead to biologically active molecules.

Case Studies:

  • Drug Development: Research has demonstrated that derivatives of this compound exhibit activity against various biological targets, including enzymes and receptors involved in disease pathways .
  • Anti-Candida Activity: A study explored its use in synthesizing acylhydrazones that showed promising anti-Candida properties, with some derivatives matching the efficacy of established antifungal agents like fluconazole .

Material Science

In material science, this compound is utilized in producing advanced materials and polymers. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs).

Applications:

  • Polymer Synthesis: It serves as a building block for creating specialty polymers with tailored properties.
  • OLED Development: The compound's electronic characteristics enable its use in developing efficient OLED materials.

Mechanism of Action

The mechanism of action of 3-(2-Bromoacetyl)benzonitrile primarily involves its reactivity due to the presence of the bromoacetyl group. This group can undergo various chemical transformations, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications it is used for .

Comparison with Similar Compounds

  • 3-(2-Bromoacetyl)benzenesulfonamide
  • 3-Nitrophenethyl bromide
  • 2-Bromo-1-(4-dimethylamino-phenyl)-ethanone
  • 2-Bromo-4′-fluoroacetophenone

Comparison:

Biological Activity

3-(2-Bromoacetyl)benzonitrile is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications, supported by relevant data tables and case studies.

This compound (CAS No. 50916-55-7) can be synthesized through various methods, including reactions involving sodium carbonate in acetone under microwave irradiation. The compound is characterized by its molecular formula C10H8BrNC_{10}H_{8}BrN and a molecular weight of 232.08 g/mol. Its structure features a bromine atom attached to an acetyl group on a benzonitrile backbone, contributing to its reactivity and biological activity .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored in several studies. For instance, it has been shown to exhibit significant activity against various bacterial strains. A study demonstrated that derivatives of this compound, when combined with thiosemicarbazide, resulted in enhanced antimicrobial efficacy .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli15 µg/mL
This compoundS. aureus30 µg/mL
Thiosemicarbazide derivativeE. coli10 µg/mL
Thiosemicarbazide derivativeS. aureus20 µg/mL

Anti-Candida Activity

In addition to antibacterial properties, the compound has shown potential as an antifungal agent against Candida species. Research indicates that certain derivatives possess comparable efficacy to fluconazole, a standard antifungal treatment . The anti-Candida activity was assessed using Minimum Inhibitory Concentration (MIC) values.

Table 2: Anti-Candida Activity of Derivatives

CompoundCandida StrainMIC (µg/mL)
FluconazoleC. albicans15.62
This compound derivativeC. albicans15.62
Other derivativesC. krusei15.62

Mechanistic Insights

The biological activities of this compound are attributed to its ability to interact with various biological targets:

  • Indoleamine 2,3-dioxygenase (IDO) : This enzyme is crucial in immune regulation and cancer progression. Compounds derived from this compound have been investigated as potential IDO inhibitors, which could lead to novel cancer therapies .
  • Nucleophilic Reactions : The presence of the bromine atom allows for nucleophilic substitution reactions, enhancing the compound's reactivity and potential for forming biologically active derivatives .

Case Studies

  • Antimicrobial Efficacy : A study conducted by Ramanna et al. highlighted the synthesis of various derivatives from this compound and their subsequent screening for antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications significantly increased efficacy against resistant strains .
  • Antifungal Properties : Another research effort focused on the antifungal activity of synthesized derivatives against Candida species, revealing that modifications could lead to compounds with MIC values lower than standard treatments like fluconazole .

Properties

IUPAC Name

3-(2-bromoacetyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-5-9(12)8-3-1-2-7(4-8)6-11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWCGNFLHRINYCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)CBr)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370989
Record name 3-(2-Bromoacetyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50916-55-7
Record name 3-(2-Bromoacetyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-bromoacetyl)benzonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Br2 (1 mmol) was dropwise added to a solution of 3-acetylbenzonitrile (1 mmol) in Et2O (15 ml) at 0° C., and then the mixture was stirred at r.t. for 4 h. Water was added, and the mixture was extracted with EtOAc. The organic layer was dried over Na2SO4, and was concentrated to give an oil, i.e., 3-(2-bromoacetyl)benzonitrile, which was directly used for the next step without purification.
Name
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
1 mmol
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 1.02 g (7.04 mmol) of 3-acetylbenzonitrile in mL of ethyl ether was added 1.02 g (3.52 mmol, 0.5 equiv) of dibromobarbituric acid. The mixture was allowed to stir at room temperature overnight. The resultant white slurry was filtered and the tiltrate was concentrated. Purification by flash chromotography (silica gel, ethyl acetate/hexane) gave 1.28 g (81%) of the title compound as a white solid: 1H NMR (400 MHz, CDCl3) δ 8.26 (t, 1H, J=1.4 Hz), 8.20 (td, 1H, J=1.5, 8.0 Hz), 7.87 (dd, 1H, J=1.3, 7.8 Hz), 7.64 (t, 1H, J=7.9 Hz), 4.40 (s, 2H).
Quantity
1.02 g
Type
reactant
Reaction Step One
Quantity
1.02 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
81%

Synthesis routes and methods III

Procedure details

Bromine (5.50 g, 34.4 mmol) was slowly added dropwise to a solution of 3-acetylbenzonitrile (5.00 g, 34.4 mmol) in diethyl ether (100 ml), and the mixture was stirred at room temperature for 4 hours. The reaction mixture was distilled off under reduced pressure to give the desired product as an oil.
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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